Trestolone acetate

Catalog No.
S568517
CAS No.
6157-87-5
M.F
C21H30O3
M. Wt
330.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trestolone acetate

CAS Number

6157-87-5

Product Name

Trestolone acetate

IUPAC Name

[(7R,8R,9S,10R,13S,14S,17S)-7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C21H30O3/c1-12-10-14-11-15(23)4-5-16(14)17-8-9-21(3)18(20(12)17)6-7-19(21)24-13(2)22/h11-12,16-20H,4-10H2,1-3H3/t12-,16+,17-,18+,19+,20-,21+/m1/s1

InChI Key

IVCRCPJOLWECJU-XQVQQVTHSA-N

SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)OC(=O)C

Synonyms

17 beta-hydroxy-7 alpha-methylestr-4-en-3-one acetate, 7 alpha-methyl-19-nortestosterone acetate, trestolone acetate, U 15614, U-15,614

Canonical SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)OC(=O)C

Isomeric SMILES

C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)OC(=O)C

Description

The exact mass of the compound Trestolone acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69948. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Muscle Wasting Disorders

Trestolone acetate shows promise in mitigating muscle wasting associated with various conditions. Studies in rodents with cancer cachexia, a condition where cancer patients lose muscle mass, demonstrated its ability to promote muscle growth and improve function []. Similar effects were observed in mice with muscular dystrophy, suggesting a potential therapeutic role in muscle loss disorders [].

Bone Health

Trestolone acetate might also play a role in bone health. Animal studies suggest it can stimulate bone formation and increase bone mineral density [, ]. This could be relevant for conditions like osteoporosis, where bone density decreases.

Trestolone acetate is a synthetic anabolic-androgenic steroid derived from nandrolone, specifically the C17 acetate ester of trestolone. It is characterized by its molecular formula C21H30O3C_{21}H_{30}O_{3} and a molecular weight of approximately 330.47 g/mol. This compound has not been marketed for therapeutic use but is recognized for its potent androgenic and anabolic properties. Trestolone acetate is notable for its ability to inhibit the release of follicle-stimulating hormone and luteinizing hormone, which can impair spermatogenesis while maintaining secondary sex characteristics .

Key Reactions:

  • Formation of the Acetate Ester: The introduction of the acetate group enhances the lipophilicity and biological activity of the compound.
  • Aromatization: Trestolone undergoes enzymatic aromatization, converting it into estrogenic metabolites, which can influence its biological effects .

Trestolone acetate exhibits significant biological activity as an androgen. It acts on androgen receptors to promote muscle growth and strength while also affecting reproductive hormone levels. Studies indicate that it can lead to reversible azoospermia and oligospermia upon administration, but these effects are reversible after discontinuation .

Mechanism of Action:

  • Androgen Receptor Activation: Trestolone binds to androgen receptors, initiating a cascade that promotes protein synthesis and muscle hypertrophy.
  • Hormonal Suppression: It inhibits luteinizing hormone and follicle-stimulating hormone release, resulting in reduced testosterone production.

The synthesis of trestolone acetate involves several steps:

  • Starting Material: Begin with 6-dehydro-19-nortestosterone acetate.
  • Reagents: Use methylmagnesium chloride and copper diacetate in tetrahydrofuran as solvents.
  • Reaction Conditions: Maintain temperatures between -45°C to -35°C during the reaction to ensure optimal yield.
  • Purification: After reaction completion, quench with hydrochloric acid, extract with heptane, and purify through crystallization .

Example Reaction Conditions:

  • Stage 1: Reaction at -45°C for 3 hours.
  • Stage 2: Quenching at 10°C for 30 minutes.

Trestolone acetate has been shown to interact with various biological systems:

  • Endocrine System: It suppresses gonadotropin release, impacting testosterone levels.
  • Reproductive Health: Clinical studies have indicated potential effects on spermatogenesis and fertility parameters .

Similar Compounds

Trestolone acetate shares structural similarities with several other anabolic steroids. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Properties
Nandrolone19-nortestosterone derivativeLess potent than trestolone acetate
TestosteroneNatural androgenHigher conversion to estrogen
Methenolone17-alpha-methyl derivativeLess androgenic activity compared to trestolone
Dimethandrolone7-alpha,11-beta-dimethyl derivativePotent without requiring 5-alpha reduction

Uniqueness of Trestolone Acetate:

  • Trestolone acetate's unique methyl group at the 7-alpha position enhances its anabolic properties while minimizing estrogenic effects compared to other compounds like testosterone.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

330.21949481 g/mol

Monoisotopic Mass

330.21949481 g/mol

Heavy Atom Count

24

UNII

52XDF4N1XL

Wikipedia

Trestolone_acetate

Dates

Modify: 2024-02-18

Explore Compound Types